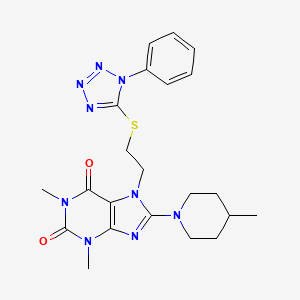

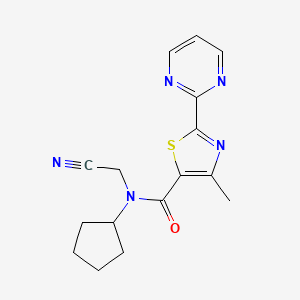

4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine" is a novel molecule that has been synthesized and evaluated for its potential as a cyclooxygenase inhibitor. This compound is part of a broader class of substances that have been designed to target the COX-1 and COX-2 isoenzymes, which are key players in the inflammatory process and are targets for anti-inflammatory drugs .

Synthesis Analysis

The synthesis of related compounds has been achieved through various methods. For instance, the synthesis of 4-(aryloyl)phenyl methyl sulfones, which are structurally related to the compound , involves molecular modeling studies to ensure that the methylsulfonyl group is properly oriented within the COX-2 binding site . Another related synthesis involves the double reduction of cyclic sulfonamide precursors, which are prepared using an intramolecular Heck reaction followed by reduction of the alkene . This method provides an efficient means to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor .

Molecular Structure Analysis

The molecular structure of these compounds is critical for their activity. The orientation of the methylsulfonyl group within the COX-2 binding site is a key factor in the inhibitory activity of these molecules. The molecular modeling studies have shown that the orientation of this group in the binding site can preclude hydrogen bonding with key amino acids such as Arg120, Ser353, and Tyr355, which is essential for the inhibitory activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. For example, the introduction of a substituent at C5 of the central pyridine ring in 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines has been found to optimize COX-2 inhibitory activity . The reductive desulfonylation reactions are also important for the synthesis of extended oxazoles, which are related to the anti-inflammatory drug Oxaprozin .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the methylsulfonyl group and its orientation within the molecule play a significant role in the compound's ability to inhibit COX-2 selectively. The introduction of various substituents can alter the physical properties such as solubility and chemical reactivity, which in turn can affect the biological activity and pharmacokinetics of the compound .

Scientific Research Applications

Synthetic Methods and Chemical Reactions

A New Route to Synthesis : A study explores the synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives, which may share a similar synthetic pathway or chemical reactivity with the compound , highlighting innovative synthetic routes for complex pyridine derivatives (Komkov et al., 2021).

Advances in Substituted 2-Aminopyridines : Research on the elaboration of 2-aminopyridines with various polar substituents by displacement of a methylsulfinyl group from the pyridine ring offers insights into functional group transformations relevant to the compound's chemistry (Teague).

Chemical Properties and Potential Applications

Chemical Reactivity and Derivatives Formation : Studies on the synthesis and reactions of related pyridine derivatives demonstrate the compound's potential for forming a variety of chemically significant derivatives, useful in further chemical synthesis and potential industrial applications (Ahmed et al., 2002).

Electrophilic Substitution Reactions : Insights into electrophilic substitution reactions involving methylsulfonyl-substituted pyridine derivatives can provide a foundational understanding of the compound's reactivity and its applications in synthesizing novel organic compounds (Sumangala et al., 2012).

properties

IUPAC Name |

1-methyl-1-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-10-9-12(11-7-5-4-6-8-11)16-14(17(2)15)13(10)20(3,18)19/h4-9H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVQAYWIIQPCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)N(C)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

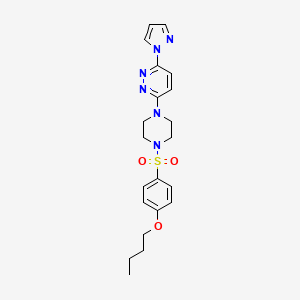

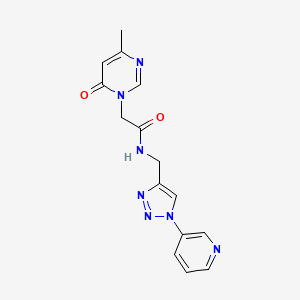

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)

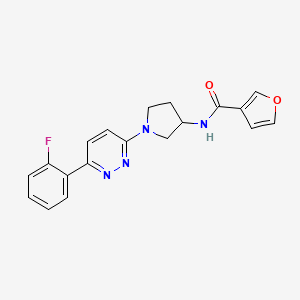

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)

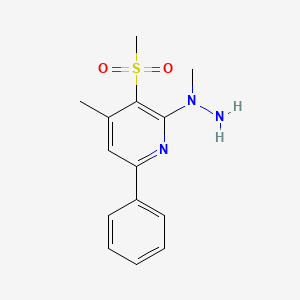

![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)

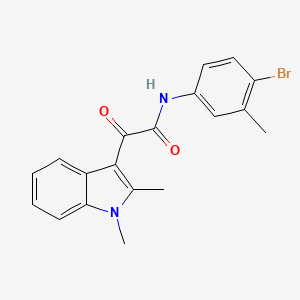

![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)

![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)

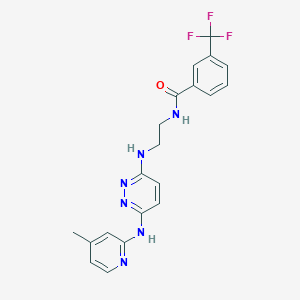

![5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2511156.png)